2,3-Dihydroxybenzoylglycine 2,3-Dihydroxybenzoylglycine 2-{[(2, 3-dihydroxyphenyl)(hydroxy)methylidene]amino}acetic acid, also known as 2, 3-dihydroxybenzoyl-N-glycine, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. 2-{[(2, 3-dihydroxyphenyl)(hydroxy)methylidene]amino}acetic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 16414-49-6
VCID: VC21034852
InChI: InChI=1S/C9H9NO5/c11-6-3-1-2-5(8(6)14)9(15)10-4-7(12)13/h1-3,11,14H,4H2,(H,10,15)(H,12,13)
SMILES: C1=CC(=C(C(=C1)O)O)C(=O)NCC(=O)O
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol

2,3-Dihydroxybenzoylglycine

CAS No.: 16414-49-6

Cat. No.: VC21034852

Molecular Formula: C9H9NO5

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydroxybenzoylglycine - 16414-49-6

Specification

CAS No. 16414-49-6
Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
IUPAC Name 2-[(2,3-dihydroxybenzoyl)amino]acetic acid
Standard InChI InChI=1S/C9H9NO5/c11-6-3-1-2-5(8(6)14)9(15)10-4-7(12)13/h1-3,11,14H,4H2,(H,10,15)(H,12,13)
Standard InChI Key QEQVYIIYYNYLHC-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)O)O)C(=O)NCC(=O)O
Canonical SMILES C1=CC(=C(C(=C1)O)O)C(=O)NCC(=O)O

Introduction

Chemical Structure and Properties

2,3-Dihydroxybenzoylglycine consists of 2,3-dihydroxybenzoic acid (2,3-DHBA) conjugated with glycine through an amide bond. The catechol moiety (two adjacent hydroxyl groups on the benzene ring) is responsible for its iron-chelating properties and biological activities.

Table 1: Chemical Properties of 2,3-Dihydroxybenzoylglycine

PropertyValue
Molecular FormulaC₉H₉NO₅
Molecular Weight211.17 g/mol
Chemical Structure2,3-dihydroxybenzoic acid conjugated with glycine
SynonymsDHBG, Itoic acid, N-(2,3-dihydroxybenzoyl)glycine
Functional GroupCatechol (1,2-dihydroxybenzene)
SolubilitySoluble in ethyl acetate
Iron-binding capacityForms stable complexes with Fe³⁺

Biosynthesis and Production

Isolation Methods

The production of 2,3-dihydroxybenzoylglycine has been documented in several bacterial species, particularly Bacillus subtilis, under iron-limited conditions. According to research by Ahire et al., DHBG can be isolated using the following procedure:

  • Bacillus subtilis ST13 (3% v/v) is inoculated in a chemically defined low iron medium (CDLIM).

  • The culture is incubated for 36 hours at 37°C with shaking at 120 rpm.

  • The compound is extracted using ethyl acetate.

  • Purification is achieved via XAD-4 column chromatography.

  • The purified compound is lyophilized for experimental use .

Genetic Regulation

The biosynthesis of 2,3-dihydroxybenzoylglycine in bacteria is tightly regulated by iron availability. The genes involved in DHBG production are controlled by the Fur (ferric uptake regulator) repressor, which ensures these genes are only expressed when iron concentration in the environment is low .

In Escherichia coli, the genes responsible for the synthesis and activation of 2,3-dihydroxybenzoic acid have been localized to a 4.2-kilobase chromosomal DNA fragment. The gene cluster includes entE, entBG, and entAC, organized as three independent transcriptional units .

Table 2: Genes and Enzymes Involved in 2,3-DHBA/DHBG Biosynthesis

GeneEnzymeFunctionMolecular Weight (Daltons)
entA2,3-dihydro-2,3-dihydroxybenzoate dehydrogenaseCatalyzes conversion of 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate~26,000
entB-Involved in synthesis of DHB from chorismic acid32,500
entC-Involved in synthesis of DHB from chorismic acidPart of a 26,000-dalton polypeptide
entE-Involved in activation of 2,3-DHBA58,000

The enzyme 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EC 1.3.1.28) catalyzes a critical step in this biosynthetic pathway, converting 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate using NAD⁺ as a cofactor .

Role in Bacterial Iron Acquisition

Siderophore Function

2,3-Dihydroxybenzoylglycine functions primarily as an iron chelator, helping bacteria access iron under iron-limited conditions. In laboratory strains of Bacillus subtilis, DHBG serves as a siderophore precursor, although it is of secondary importance compared to the more complex siderophore bacillibactin .

Research has demonstrated that DHBG can promote ⁵⁵Fe uptake in Brucella abortus through an energy-dependent mechanism, confirming its role in iron acquisition. Similarly, other monocatechols like 2,3-dihydroxybenzoyl-Ser also demonstrated the ability to promote iron uptake .

Species-Specific Roles

The importance of 2,3-dihydroxybenzoylglycine and related compounds varies across bacterial species:

Table 3: Iron Acquisition Role of 2,3-Dihydroxybenzoylglycine in Different Bacteria

Bacterial SpeciesRole in Iron Acquisition
Bacillus subtilisSiderophore precursor; secondary importance compared to bacillibactin
Brucella abortusPromotes ⁵⁵Fe uptake via energy-dependent mechanism
Escherichia coliComponent in the enterobactin biosynthetic pathway

Relationship to Other Siderophores

2,3-Dihydroxybenzoylglycine is structurally and functionally related to several other siderophores:

Bacillibactin

In Bacillus subtilis, DHBG serves as a precursor to bacillibactin, which is the cyclic trimeric lactone of 2,3-dihydroxybenzoyl-Gly-Thr. This more complex siderophore was initially named corynebactin but is now referred to as bacillibactin .

Enterobactin

Enterobactin represents an archetypical catecholate siderophore with a structure based on 2,3-dihydroxybenzoate moieties. While more complex than DHBG, it shares the core catechol structure that is essential for iron binding .

Azotochelin

Azotochelin ((2S)-2,6-bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid) contains two 2,3-dihydroxybenzoyl moieties and is structurally related to DHBG. It has a molecular weight of 418.40 g/mol and contains multiple hydroxyl groups that contribute to its iron-binding capacity .

Table 4: Related Siderophores and Their Relationship to 2,3-Dihydroxybenzoylglycine

SiderophoreStructural Relationship to DHBGProducing Organism(s)
BacillibactinCyclic trimeric lactone of 2,3-dihydroxybenzoyl-Gly-Thr; DHBG is a precursorBacillus subtilis
EnterobactinContains three 2,3-dihydroxybenzoyl moieties in a cyclic structureEnterobacteria including E. coli
AzotochelinContains two 2,3-dihydroxybenzoyl moieties linked to lysineVarious bacteria
2,3-Dihydroxybenzoyl-SerineSimilar to DHBG but with serine instead of glycineVarious bacteria including B. abortus

Biological Activities

Antioxidant Properties

Research by Ahire et al. demonstrated that 2,3-dihydroxybenzoylglycine possesses significant radical scavenging activity, particularly when free from iron. Studies using DPPH (α,α−Diphenyl−β−Picrylhydrazyl) radical scavenging assays showed that DHBG effectively neutralizes free radicals .

Table 5: Biological Activities of 2,3-Dihydroxybenzoylglycine

ActivityDescriptionOptimal ConditionResearch Method
Radical ScavengingHigh efficiency in neutralizing free radicalsWhen free from ironDPPH radical scavenging assay
DNA ProtectionPrevents radical-induced DNA fragmentationWhen free from ironDNA cleavage inhibition assay

The catechol structure of DHBG likely contributes to these activities, as catechols are known to possess electron-donating properties that can neutralize reactive oxygen species and protect biological molecules from oxidative damage.

Metabolism and Degradation

The bacterial degradation of 2,3-dihydroxybenzoate (a component of DHBG) has been studied in Pseudomonas reinekei MT1. This organism possesses a dhb gene cluster that encodes enzymes for the catabolism of 2,3-dihydroxybenzoate via meta-cleavage of the aromatic ring .

The degradation pathway involves:

  • 3,4-dioxygenation catalyzed by DhbA extradiol dioxygenase, producing 2-hydroxy-3-carboxymuconate

  • Decarboxylation by DhbB to form 2-hydroxymuconic semialdehyde

  • Dehydrogenation and further degradation to citrate cycle intermediates

Table 6: Enzymes Involved in 2,3-Dihydroxybenzoate Degradation

EnzymeFunctionSubstrateProduct
DhbA extradiol dioxygenase3,4-dioxygenation2,3-dihydroxybenzoate2-hydroxy-3-carboxymuconate
DhbBDecarboxylation2-hydroxy-3-carboxymuconate2-hydroxymuconic semialdehyde
DhbC-HFurther metabolism2-hydroxymuconic semialdehydeCitrate cycle intermediates

The expression of these degradation enzymes is highly regulated, with genes of the dhB gene cluster being highly expressed during growth with 2,3-dihydroxybenzoate .

Applications and Future Directions

Antimicrobial Research

Understanding siderophore-mediated iron acquisition in bacteria could lead to novel antimicrobial strategies. Since iron acquisition is critical for bacterial survival and virulence, targeting these pathways might offer new approaches to combat bacterial infections.

Agricultural Applications

Knowledge of siderophores like DHBG could be applied in agriculture to:

  • Enhance plant iron nutrition in iron-deficient soils

  • Develop biocontrol agents against plant pathogens

  • Improve plant growth promotion by beneficial microorganisms

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